N-(3,5-dichlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical ¹H NMR signals (δ, ppm, DMSO-d₆):
| Proton Environment | Chemical Shift (δ) | Multiplicity |
|---|---|---|
| Pyridazinone H-4 | 7.85–8.10 | Doublet |
| Pyridazinone H-5 | 6.95–7.20 | Doublet |
| 2-Fluorophenyl aromatic protons | 7.30–7.60 | Multiplet |
| 3,5-Dichlorophenyl protons | 7.45 | Singlet |
| Acetamide NH | 10.20–10.50 | Broad singlet |
| Methylene CH₂ | 4.10–4.30 | Quartet |
¹³C NMR key signals (δ, ppm):
Infrared (IR) Spectroscopy
| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (amide) | 3280–3320 | Medium |
| C=O stretch (amide) | 1660–1680 | Strong |
| C=O stretch (pyridazinone) | 1685–1705 | Strong |
| C-F stretch | 1220–1250 | Strong |
| C-Cl stretch | 750–800 | Medium |
Mass Spectrometry (MS)
| Ion Type | m/z (Relative Abundance) |
|---|---|
| Molecular ion [M+H]⁺ | 393.02 (100%) |
| Fragment: [C₆H₃Cl₂NH]⁺ | 175.96 (65%) |
| Fragment: [C₆H₄F]⁺ | 95.03 (40%) |
The molecular ion peak at m/z 393.02 corresponds to the protonated form of the compound. Key fragments arise from cleavage of the acetamide bond and loss of the pyridazinone moiety.
Properties
Molecular Formula |
C18H12Cl2FN3O2 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C18H12Cl2FN3O2/c19-11-7-12(20)9-13(8-11)22-17(25)10-24-18(26)6-5-16(23-24)14-3-1-2-4-15(14)21/h1-9H,10H2,(H,22,25) |
InChI Key |
IXPSEJZUHRUZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Based Cyclization
The pyridazinone ring is synthesized via cyclocondensation of γ-keto esters or α,β-unsaturated ketones with hydrazines. For example:
-
Substrate : Ethyl 3-(2-fluorophenyl)-4-oxopent-2-enoate
-
Reagent : Hydrazine hydrate (1.2 equiv)
-
Conditions : Reflux in ethanol (12 h, 80°C)
This method produces 3-(2-fluorophenyl)-6-hydroxypyridazine, which is subsequently oxidized to the 6-oxo derivative using MnO₂ in dichloromethane.
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times from hours to minutes:
-
Substrate : 3-(2-Fluorophenyl)-4-oxopent-2-enenitrile
-
Reagent : Hydrazine hydrochloride (1.5 equiv)
-
Conditions : Microwave, 150°C, 20 min
-
Yield : 85%
Introduction of the Acetamide Side Chain
Nucleophilic Aromatic Substitution (SNAr)
The pyridazinone’s N-1 position undergoes alkylation with 2-chloro-N-(3,5-dichlorophenyl)acetamide:
Mechanistic Insight : The reaction proceeds via deprotonation of the pyridazinone NH, followed by SN2 displacement of the chloride leaving group.
Ullmann-Type Coupling
For sterically hindered substrates, copper-catalyzed coupling enhances efficiency:
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Solvent : DMSO, 100°C, 24 h
Optimization Strategies and Comparative Data
The table below compares key methods:
| Method | Conditions | Yield (%) | Purity (HPLC) | Time |
|---|---|---|---|---|
| Hydrazine Cyclization | Ethanol, reflux, 12 h | 68–72 | 95.2 | Long |
| Microwave Cyclization | Microwave, 150°C, 20 min | 85 | 98.7 | Short |
| SNAr Alkylation | DMF, K₂CO₃, 60°C, 8 h | 75 | 97.5 | Moderate |
| Ullmann Coupling | DMSO, CuI, 100°C, 24 h | 82 | 99.1 | Long |
Key Observations :
-
Microwave irradiation improves both yield and purity by minimizing side reactions.
-
Ullmann coupling achieves higher purity but requires extended reaction times.
Critical Parameter Analysis
Solvent Selection
Temperature Control
Catalytic Systems
-
Palladium catalysts : Tested but showed no advantage over copper in Ullmann reactions.
-
Phase-transfer catalysts (TBAB) : Increase SNAr efficiency in biphasic systems.
Characterization and Quality Control
Synthetic intermediates and the final product are validated using:
Scalability and Industrial Relevance
Kilogram-Scale Protocol :
-
Cyclocondensation : 5 kg scale, 72% yield, batch reactor.
-
Alkylation : Continuous flow reactor, 78% yield, 99% purity.
Cost Drivers :
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its pyridazinone core and halogenated aromatic substituents. Below is a comparative analysis with analogues from patent literature and CAS-registered compounds:
Key Observations:
Core Structure Differences: Pyridazinone-based compounds (e.g., the target molecule) are distinct from benzothiazole derivatives (e.g., EP3348550A1 compounds) in electronic and steric profiles. Pyridazinones offer a planar, heterocyclic framework that may favor π-π stacking interactions, while benzothiazoles are rigid and often used in kinase inhibitors .
Substituent Impact: Halogenation: The 3,5-dichlorophenyl and 2-fluorophenyl groups in the target compound likely improve metabolic stability and receptor affinity compared to non-halogenated analogues. In contrast, trifluoromethyl groups in benzothiazole derivatives (EP3348550A1) may enhance electronegativity but increase molecular weight . Methoxy vs.
Benzothiazole analogues, such as those in EP3348550A1, are often explored for anticancer or antimicrobial activity .
Biological Activity
N-(3,5-dichlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic implications based on available research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 319.16 g/mol. The structure features a dichlorophenyl group and a pyridazinone moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The synthetic route generally includes:
- Formation of the Pyridazinone Core : Utilizing appropriate reagents to form the pyridazinone structure.
- Substitution Reactions : Introducing the 3,5-dichlorophenyl and 2-fluorophenyl groups through nucleophilic substitution.
- Final Acetylation : Completing the structure by acetylating the amine functional group.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that a related compound exhibited an IC50 value of 0.5 µM against human breast cancer cells, suggesting potent anticancer activity .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In vitro assays indicate that it can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.
- Research Findings : In a rat model of inflammation, compounds with similar structures showed reduced edema and inflammatory markers, indicating potential therapeutic use in inflammatory diseases .
The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in cell proliferation and inflammation. Specifically:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Interaction : It may interact with cellular receptors that mediate apoptosis and cell survival signals.
Data Summary Table
Q & A
Q. What are the standard synthetic routes for synthesizing N-(3,5-dichlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide, and what critical reaction parameters must be controlled?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Amidation : Coupling of a pyridazinone intermediate with a dichlorophenyl acetamide precursor. Polar aprotic solvents like dimethyl sulfoxide (DMSO) are used to stabilize intermediates and facilitate nucleophilic attack during amidation .
- Heterocyclic Core Formation : Cyclization under controlled pH (6.5–7.5) and temperature (60–80°C) to assemble the pyridazinone moiety .
- Functional Group Protection : Use of temporary protecting groups (e.g., tert-butoxycarbonyl) to prevent undesired side reactions during coupling steps .
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Prevents thermal degradation |
| Solvent Polarity | High (e.g., DMSO) | Enhances nucleophilicity |
| Reaction Time | 30–120 minutes | Avoids over-oxidation |
Reference Studies : and detail solvent selection and stepwise optimization .
Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves aromatic proton environments (e.g., fluorophenyl vs. dichlorophenyl signals) and confirms acetamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peaks for C18H12Cl2FN3O2) with <5 ppm error .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyridazinone core .
- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
Q. Data Interpretation Tips :
- Compare NMR shifts with structurally analogous pyridazinone derivatives to assign peaks .
- Use HRMS isotopic patterns to distinguish chlorine/fluorine signatures .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield while preventing degradation of sensitive functional groups?
Methodological Answer:
- Solvent Screening : Test polar aprotic (DMSO, DMF) vs. ethereal solvents (THF) to balance reactivity and stability. DMF improves solubility but may degrade at >80°C .
- Catalyst Selection : Use coupling agents like HATU or EDCI for amidation, optimizing equivalents (1.2–1.5x) to minimize byproducts .
- Temperature Gradients : Gradual heating (e.g., 0°C → 25°C for amine coupling) reduces side reactions .
Case Study : In , THF at 60°C with thionyl chloride achieved 79% yield, while DMF at 80°C led to decomposition .
Q. What experimental strategies are used to elucidate the compound’s mechanism of action as a phosphodiesterase (PDE) inhibitor?
Methodological Answer:
- Enzymatic Assays : Measure IC50 against PDE isoforms (e.g., PDE4B) using fluorescent cAMP/cGMP analogs. Compare with rolipram (PDE4 reference inhibitor) .
- Molecular Docking : Model interactions between the pyridazinone core and PDE4’s catalytic pocket (e.g., hydrogen bonding with Gln443) .
- SAR Studies : Synthesize analogs (e.g., 3,4-dimethoxyphenyl vs. 2-fluorophenyl) to identify critical substituents for activity .
Contradiction Resolution : Discrepancies between in vitro (nM IC50) and in vivo (µM EC50) data may arise from poor bioavailability. Use prodrug strategies or pharmacokinetic profiling to address this .
Q. How should researchers resolve contradictions in bioactivity data across different experimental models?
Methodological Answer:
- Meta-Analysis Framework :
Example : reports PDE4 inhibition, but in vivo efficacy may require co-administration with CYP450 inhibitors to prolong half-life .
Q. What structural modifications improve the compound’s metabolic stability without compromising bioactivity?
Methodological Answer:
- Halogen Substitution : Replace labile groups (e.g., -OCH3) with fluorine to reduce oxidative metabolism .
- Steric Shielding : Introduce bulky substituents (e.g., trifluoromethyl) near metabolically vulnerable sites .
- Isotopic Labeling : Use deuterated analogs to slow CYP450-mediated degradation (e.g., C-D bonds at benzylic positions) .
Q. How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor PDE4 stabilization after compound treatment via Western blotting .
- Knockdown/Rescue : Use siRNA to silence PDE4 and assess reversal of compound effects (e.g., cAMP elevation) .
- Fluorescence Polarization : Track competitive displacement of labeled inhibitors (e.g., FITC-rolipram) .
Key Finding : shows dose-dependent PDE4 inhibition in THP-1 macrophages, correlating with reduced TNF-α secretion .
Q. What computational tools are recommended for predicting off-target interactions?
Methodological Answer:
- PharmaDB Screening : Cross-reference with databases like ChEMBL to identify shared pharmacophores with kinases or GPCRs .
- Molecular Dynamics (MD) : Simulate binding to off-targets (e.g., PDE3, PDE5) over 100-ns trajectories to assess selectivity .
- Machine Learning : Train models on PDE inhibitor datasets to predict promiscuity risks .
Validation : In , MD simulations predicted >50-fold selectivity for PDE4 over PDE5 due to steric clashes in the latter’s active site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
